3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-N,N-dimethylaniline is a complex organic compound that features an imidazole ring, a bicyclic octane structure, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline involves multiple steps, starting with the construction of the imidazole ring and the bicyclic octane structure. The imidazole ring can be synthesized using a variety of methods, including the reaction of glyoxal with ammonia . The bicyclic octane structure, specifically the 8-azabicyclo[3.2.1]octane scaffold, can be constructed through enantioselective methods .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the bicyclic structure.
Substitution: The dimethylaniline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced forms of the bicyclic structure.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a bicyclic structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
3-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline is unique due to its combination of an imidazole ring, a bicyclic octane structure, and a dimethylaniline moiety. This unique structure may confer specific biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-21(2)15-5-3-4-14(10-15)19(24)23-16-6-7-17(23)12-18(11-16)22-9-8-20-13-22/h3-5,8-10,13,16-18H,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBSTGDFBGVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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